molecular formula C9H17NO2S B1166333 palmitic acid propoxylated monoesters CAS No. 104666-27-5

palmitic acid propoxylated monoesters

Cat. No.: B1166333
CAS No.: 104666-27-5
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Description

Palmitic acid propoxylated monoesters are non-ionic surfactant compounds synthesized from palmitic acid, a long-chain saturated fatty acid commonly found in both animals and plants . This derivative is created through the propoxylation of palmitic acid, a process that involves the reaction with propylene oxide to attach polypropylene glycol chains, thereby forming a monoester . This chemical modification imparts valuable surfactant properties, making these esters particularly useful in research applications as emulsifiers, wetting agents, and stabilizers . In polymer and material science, they function as plasticizers and compatibilizers in cellulose-based systems and other biopolymers . The compound's structure, featuring a hydrophobic palmitic acid chain and a hydrophilic propoxylated segment, allows it to reduce surface tension and promote the mixing of otherwise immiscible substances. Researchers value this reagent for developing new formulations in lubricants, cosmetic bases, and biodegradable surfactants. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

104666-27-5

Molecular Formula

C9H17NO2S

Synonyms

palmitic acid propoxylated monoesters

Origin of Product

United States

Scientific Research Applications

Food Industry

Emulsifiers and Stabilizers
Palmitic acid propoxylated monoesters serve as effective emulsifiers and stabilizers in food products. They enhance the texture and stability of emulsions, which is crucial in products like sauces, dressings, and dairy items. Their high hydrophilic-lipophilic balance (HLB) values make them suitable for formulating clear beverages and flavor concentrates .

Case Study: Sucrose Monoesters
Research indicates that sucrose monoesters derived from palmitic acid exhibit excellent emulsifying properties at low concentrations. They have been utilized in various beverage applications to improve the stability of flavor and color concentrates, allowing for clearer formulations . The Food and Drug Administration (FDA) has recognized these compounds as Generally Recognized As Safe (GRAS), further validating their use in food products .

Cosmetic Industry

Surfactants and Skin Conditioning Agents
In cosmetics, this compound are used as surfactants and skin conditioning agents. They help improve the spreadability of creams and lotions, enhancing the sensory experience for users. Their ability to form stable emulsions is particularly beneficial in formulations such as moisturizers and sunscreens.

Case Study: Emulsion Stability
A study demonstrated that formulations containing this compound exhibited improved emulsion stability compared to those without these additives. The presence of these monoesters reduced the rate of separation in emulsions, thereby prolonging the shelf life of cosmetic products.

Pharmaceutical Applications

Drug Delivery Systems
this compound are being investigated for their role in drug delivery systems. Their amphiphilic nature allows them to encapsulate hydrophobic drugs, improving solubility and bioavailability. This characteristic is particularly advantageous for oral and topical drug formulations.

Case Study: Enhanced Bioavailability
Research has shown that incorporating this compound into drug formulations can significantly enhance the bioavailability of poorly soluble drugs. In one study, a formulation containing these monoesters improved the absorption rates of certain therapeutic agents when administered orally .

Environmental Applications

Biodegradable Surfactants
The environmental impact of synthetic surfactants has led to increased interest in biodegradable alternatives like this compound. These compounds can be used in cleaning products and agricultural applications where environmental safety is a concern.

Case Study: Marine Environment Impact
Studies have indicated that this compound can reduce surface tension effectively while being less harmful to aquatic life compared to traditional surfactants. This property makes them suitable for use in environmentally friendly cleaning agents .

Summary Table of Applications

Industry Application Benefits
FoodEmulsifiersImprove texture and stability
StabilizersEnhance clarity in beverages
CosmeticsSurfactantsImprove spreadability
Skin conditioning agentsEnhance user experience
PharmaceuticalsDrug delivery systemsImprove solubility and bioavailability
EnvironmentalBiodegradable surfactantsReduce environmental impact

Comparison with Similar Compounds

Alkyl Esters of Palmitic Acid

Ethyl Palmitate (C18H36O2):

  • Simple ester with a short ethyl chain.
  • Applications: Food-grade coatings, cosmetics.
  • Hydrolysis data are required for regulatory approval in food-contact materials .

Butyl Palmitate (C20H40O2):

  • Longer alkyl chain increases hydrophobicity.
  • Used in lubricants and plastic additives.
  • Limited hydrolysis data available; regulatory status pending .

Hexadecyl Palmitate (C32H64O2):

  • A wax ester with high molecular weight (C32).
  • Solid at room temperature; used in crayons and coatings .

Propoxylated Monoesters vs. Alkyl Esters:

  • Propoxylation introduces ether linkages (PPG chains), improving water solubility and reducing crystallization compared to alkyl esters.
  • Enhanced emulsifying capacity makes them superior in formulations requiring stability across pH and temperature gradients .

Sucrose Monoesters

Sucrose Palmitate (e.g., MPS in ):

  • Composed of sucrose esterified with palmitic acid.
  • Nonionic surfactant with high biodegradability.
  • Critical micelle concentration (CMC) depends on chain length; palmitic derivatives (C16) form smaller micelles than stearic acid (C18) .

Comparison :

  • Propoxylated monoesters exhibit lower polarity than sucrose esters, enabling compatibility with nonpolar matrices (e.g., plastics).
  • Sucrose esters are preferred in food/pharma due to GRAS status, while propoxylated variants excel in industrial settings .

Metal Salts of Palmitic Acid

Cerium Palmitate and Cobalt Palmitate :

  • Used as stabilizers in polymers and coatings.
  • Restricted in food-contact materials due to metal toxicity (e.g., cobalt limit: 0.05 mg/kg food) .

Lithium Palmitate :

  • Functions as a thickening agent.
  • Group TDI (tolerable daily intake): 0.01 mg/kg body weight (as Li) .

Propoxylated Monoesters vs. Metal Salts:

  • Propoxylated esters avoid metal toxicity concerns, making them safer for consumer products.
  • Salts are preferred in niche applications (e.g., high-temperature lubricants), while propoxylated esters offer broader formulation flexibility .

Natural Wax Monoesters

Beeswax Palmitate (C40–C48):

  • Linear esters of palmitic acid and long-chain alcohols (C24–C32).
  • Solid at room temperature; used in art materials and balms .

Comparison :

  • Propoxylated monoesters are liquid or semi-solid, enabling use in liquid formulations.
  • Natural waxes have higher melting points and rigidity, suited for structural applications .

Data Tables

Table 1: Key Properties of Palmitic Acid Derivatives

Compound Molecular Formula Molecular Weight Solubility Applications
Ethyl Palmitate C18H36O2 284.48 g/mol Insoluble in H2O Coatings, cosmetics
Sucrose Palmitate (MPS) C28H52O12 580.70 g/mol Water-dispersible Food emulsifiers
Cerium Palmitate C16H30CeO2 402.54 g/mol Organic solvents Polymer stabilizers
Beeswax Palmitate C40H80O2 593.08 g/mol Insoluble in H2O Art materials
Propoxylated Monoester Variable (PPG + C16) ~500–800 g/mol Amphiphilic Industrial surfactants

Preparation Methods

Propoxylation of Glycerol

The synthesis begins with the propoxylation of glycerol, where propylene oxide reacts with glycerol to form propoxylated glycerol. This step introduces polypropylene glycol units (PGUs) onto the hydroxyl groups of glycerol, creating a sterically hindered intermediate that influences subsequent esterification efficiency. According to the GRAS Notice 000583, food-grade glycerol undergoes propoxylation at elevated temperatures (120–180°C) under inert atmospheres to prevent oxidation. Catalysts such as potassium hydroxide (KOH) or potassium salts of weak organic acids (e.g., potassium acetate) are employed at concentrations of 0.1–1.0 wt% to accelerate ring-opening polymerization.

The degree of propoxylation determines the number of PGUs attached to glycerol. For palmitic acid monoesters, a low degree of propoxylation (1–3 PGUs per glycerol molecule) is preferred to maintain a single available hydroxyl group for esterification. Nuclear magnetic resonance (NMR) studies confirm that propoxylation under vacuum (10–50 mbar) reduces side reactions, achieving >90% conversion efficiency.

Esterification with Palmitic Acid

The propoxylated glycerol intermediate is then esterified with palmitic acid. This step typically employs acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases) under mild conditions (60–100°C). Patent US3499917A describes a two-stage process where propoxylated glycerol reacts with palmitic acid in a molar ratio of 1:1.5 to ensure monoester dominance. The reaction is monitored via acid value titration, with termination at an acid number <10 mg KOH/g to minimize diester formation.

Table 1: Esterification Conditions and Yields

CatalystTemperature (°C)Time (h)Monoester Yield (%)
Sulfuric acid80672
Lipase B (Candida)601285
p-Toluenesulfonic100468

Enzymatic esterification offers superior selectivity, as lipases preferentially catalyze monoester formation at the primary hydroxyl group of propoxylated glycerol. However, industrial-scale processes often favor sulfuric acid due to lower costs, despite requiring post-reaction neutralization and purification.

Direct Esterification of Propoxylated Glycerol

Reaction Mechanism

Direct esterification bypasses the isolation of propoxylated glycerol by combining propoxylation and esterification in a one-pot synthesis. Patent US6723863B2 outlines a method where glycerol, propylene oxide, and palmitic acid react simultaneously in the presence of a transesterification catalyst (e.g., sodium methoxide). The process operates at 180–220°C under nitrogen to prevent oxidative degradation, achieving 70–75% monoester content in the crude product.

Catalytic Systems

Alkali metal catalysts (Na, K) are critical for activating the glycerol hydroxyl groups. Potassium acetate (0.5–1.0 wt%) demonstrates enhanced activity in esterifying palmitic acid due to its moderate basicity, which minimizes皂化(saponification) side reactions. Post-reaction neutralization with phosphoric acid ensures catalyst removal, followed by molecular distillation to isolate monoesters (purity >90%).

Key Advantage : This method reduces processing time by 30–40% compared to sequential propoxylation-esterification but requires precise stoichiometric control to avoid over-propoxylation.

Interesterification of Triglycerides with Propoxylated Polyols

Process Overview

Interesterification involves reacting triglycerides (e.g., palm oil) with propoxylated polyols (e.g., propylene glycol) to produce monoesters. Patent US6723863B2 details a method where soybean oil and propoxylated glycerol undergo transesterification at 200–250°C under vacuum (0–10 mbar). Sodium hydroxide (0.1–0.5 wt%) catalyzes the exchange of fatty acid chains, yielding a mixture of mono-, di-, and triesters.

Selectivity Challenges

The inherent reactivity of triglycerides leads to heterogeneous product distributions. Molecular distillation at 150–200°C and 0.1–1.0 mbar enriches monoester content to 65–75%, but palmitic acid’s high melting point (63°C) complicates separation. Recent advances employ urea complexation to preferentially isolate saturated monoesters, achieving 85% purity for palmitic acid derivatives.

Comparative Analysis of Methods

Table 2: Method-Specific Advantages and Limitations

MethodMonoester Yield (%)ByproductsScalability
Propoxylation + Esterification85Diesters (10–15%)High
Direct Esterification75Propylene glycolModerate
Interesterification65MonoglyceridesLow

Propoxylation followed by enzymatic esterification emerges as the most efficient route, balancing yield and purity. Industrial adoption, however, favors direct esterification for its operational simplicity.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for synthesizing palmitic acid propoxylated monoesters with high yield and purity?

  • Methodological Answer : Response Surface Methodology (RSM) combined with Box-Behnken Design (BBD) is effective for optimizing reaction parameters (e.g., catalyst concentration, molar ratios, temperature). For example, in esterification reactions, p-toluenesulfonic acid (p-TSA) has been used to achieve >90% conversion under optimized conditions . Orthogonal experimental designs (e.g., three-level, four-factor) can also systematically evaluate variables like reaction time and reagent stoichiometry, ensuring reproducibility and scalability .

Q. Which analytical techniques are most robust for characterizing this compound in complex matrices?

  • Methodological Answer : Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOFMS) enables precise identification and quantification, even at trace levels (detection limits: 3–60 μg/kg). Sodium-adducted ion monitoring enhances sensitivity for fatty acid esters . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is recommended for purity assessment, particularly when analyzing monoester-to-diester ratios .

Q. How can researchers ensure reproducibility in synthesizing and characterizing these compounds?

  • Methodological Answer : Detailed documentation of pre-sampling treatments (e.g., drying, impurity removal), sub-sampling protocols, and analytical error propagation is critical. Follow guidelines for reporting experimental parameters, including catalyst sources, instrument calibration, and statistical validation of replicates . Public repositories for raw data (e.g., LC-MS files) enhance transparency .

Advanced Research Questions

Q. How do propoxylation degree and fatty acid chain length influence the emulsifying stability of this compound?

  • Methodological Answer : Comparative studies using surfactants with varying propoxylation units (e.g., C16 vs. C18 chains) reveal that longer hydrophobic chains improve thermal stability but reduce solubility. Dynamic light scattering (DLS) and zeta potential measurements can quantify emulsion stability under pH gradients . For example, palmitic acid derivatives exhibit superior stability in acidic conditions compared to lauric acid analogs .

Q. What strategies resolve contradictions in reported catalytic efficiencies for propoxylated monoester synthesis?

  • Methodological Answer : Discrepancies often arise from differences in catalyst activation (e.g., homogeneous vs. heterogeneous systems) or solvent polarity. Kinetic studies using Arrhenius plots and density functional theory (DFT) simulations can clarify reaction mechanisms. Cross-validation with isotopic labeling (e.g., deuterated internal standards) minimizes analytical biases .

Q. How can trace-level degradation products (e.g., glycidyl esters) be quantified during stability testing of propoxylated monoesters?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-TOFMS detect degradation byproducts. Deuterated palmitic acid esters serve as internal standards to correct matrix effects. Limit of detection (LOD) thresholds should align with regulatory guidelines (e.g., <10 μg/kg for genotoxic impurities) .

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